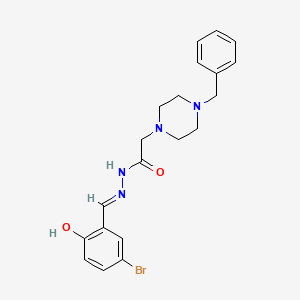
N-BOC-cis-4-Cyanomethyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BOC-cis-4-Cyanomethyl-L-proline is a chemical compound with the empirical formula C12H18N2O4 and a molecular weight of 254.28 g/mol . It is a derivative of proline, an amino acid, and features a cyanomethyl group and a tert-butoxycarbonyl (BOC) protecting group. This compound is used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-cis-4-Cyanomethyl-L-proline typically involves the protection of the amino group of proline with a BOC group, followed by the introduction of a cyanomethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-BOC-cis-4-Cyanomethyl-L-proline can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The BOC protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-BOC-cis-4-Cyanomethyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of N-BOC-cis-4-Cyanomethyl-L-proline involves its interaction with specific molecular targets and pathways. The BOC protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyanomethyl group can also undergo transformations that contribute to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BOC-cis-4-Hydroxy-L-proline: Similar in structure but with a hydroxy group instead of a cyanomethyl group.
N-BOC-cis-4-Fluoro-L-proline: Features a fluorine atom in place of the cyanomethyl group.
N-BOC-cis-4-Azido-L-proline: Contains an azido group instead of the cyanomethyl group.
Uniqueness
N-BOC-cis-4-Cyanomethyl-L-proline is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various research applications, particularly in the synthesis of novel molecules and the study of biochemical pathways .
Propriétés
Formule moléculaire |
C12H18N2O4 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(2S,4R)-4-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4,6-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 |
Clé InChI |
ZOQSRCNKWLMRMW-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chlorophenyl)amino]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042459.png)




![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)



![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)

![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)
